Indan-1,6-diol
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Overview
Description
Indan-1,6-diol is an organic compound belonging to the class of diols, which are characterized by the presence of two hydroxyl groups This compound is derived from indane, a bicyclic hydrocarbon, and features hydroxyl groups at the first and sixth positions of the indane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Indan-1,6-diol can be synthesized through several methods. One common approach involves the reduction of indan-1,6-dione using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of indan-1,6-dione. This process can be carried out in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions. The choice of catalyst and reaction parameters can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Indan-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds, such as indan-1,6-dione.
Reduction: Further reduction of this compound can lead to the formation of indane.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly employed under anhydrous conditions.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of hydroxyl groups.
Major Products:
Oxidation: Indan-1,6-dione
Reduction: Indane
Substitution: Various substituted indane derivatives
Scientific Research Applications
Indan-1,6-diol has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: this compound is used in the production of polymers and other advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of indan-1,6-diol and its derivatives depends on the specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, this compound derivatives with antimicrobial properties may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function.
Comparison with Similar Compounds
Indan-1,3-dione: A structurally related compound with a ketone group at the first and third positions.
Indan-1,2-diol: Another diol with hydroxyl groups at the first and second positions.
Indane: The parent hydrocarbon from which indan-1,6-diol is derived.
Uniqueness: this compound is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This structural feature allows for selective reactions and applications that may not be feasible with other indane derivatives.
Properties
IUPAC Name |
2,3-dihydro-1H-indene-1,6-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9-11H,2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBVTWNEWLJIDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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